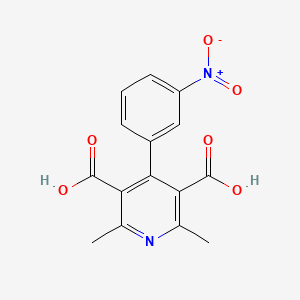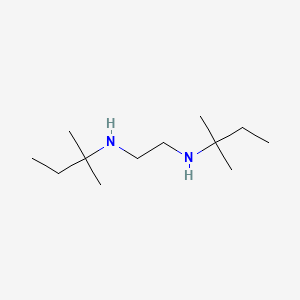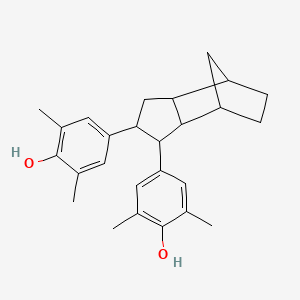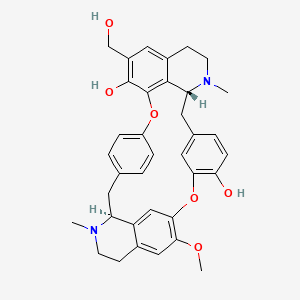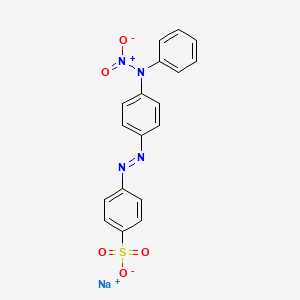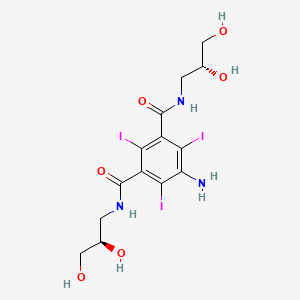
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .
Vorbereitungsmethoden
The synthesis of 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil involves several steps. One common method includes the fluorination of a suitable sugar precursor followed by coupling with uracil. The reaction conditions typically involve the use of anhydrous solvents and catalysts to facilitate the coupling reaction . Industrial production methods often scale up these reactions using continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives with additional oxygen functionalities, while substitution reactions can introduce different halogen atoms into the molecule .
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex nucleoside analogues.
Biology: Employed in studies investigating DNA synthesis and repair mechanisms.
Industry: Utilized in the production of antiviral drugs and other therapeutic agents.
Wirkmechanismus
The compound exerts its effects by incorporating into the DNA of rapidly dividing cells, leading to chain termination during DNA replication. This process inhibits DNA synthesis and triggers apoptosis. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)uracil is unique due to its fluorinated sugar moiety, which enhances its stability and efficacy compared to other nucleoside analogues. Similar compounds include:
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyladenine: Another fluorinated nucleoside analogue with similar antitumor activity.
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosylcytosine: Known for its antiviral properties.
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.
Eigenschaften
CAS-Nummer |
105281-08-1 |
|---|---|
Molekularformel |
C9H11FN2O4 |
Molekulargewicht |
230.19 g/mol |
IUPAC-Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O4/c1-4-7(14)6(10)8(16-4)12-3-2-5(13)11-9(12)15/h2-4,6-8,14H,1H3,(H,11,13,15)/t4-,6+,7-,8-/m1/s1 |
InChI-Schlüssel |
XKBSNQZIXJSHIG-PXBUCIJWSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=O)NC2=O)F)O |
Kanonische SMILES |
CC1C(C(C(O1)N2C=CC(=O)NC2=O)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






